molecular formula C24H22N4O5 B2768909 EP2 receptor antagonist-1

EP2 receptor antagonist-1

Cat. No.: B2768909
M. Wt: 446.5 g/mol
InChI Key: OHXALKVNKANGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EP2 receptor antagonist-1 is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) EP2 receptor. This G-protein coupled receptor is a key mediator of inflammation and its signaling has been implicated in a wide range of pathological conditions . By selectively blocking the EP2 receptor, this compound inhibits the Gαs-coupled pathway, leading to reduced activation of adenylate cyclase and downstream effectors like cAMP, PKA, and EPAC . This mechanism effectively dampens the pro-inflammatory state driven by PGE2, which includes the suppression of beneficial microglial functions and the promotion of neurotoxicity . In preclinical research, EP2 receptor antagonists have demonstrated significant value across multiple fields. In neuroscience, they have been shown to reduce neuroinflammation and gliosis in models of status epilepticus , ameliorate neuroinflammation in a two-hit mouse model of Alzheimer's disease , and rejuvenate cellular bioenergetics and spatial memory in aged immune cells . In peripheral disease models, EP2 antagonism has proven effective in reducing both primary and secondary hyperalgesia in a mouse model of endometriosis, achieving up to an 80% reduction in pain behaviors . Notably, recent studies suggest that targeting the EP2 receptor on Schwann cells can abolish inflammatory pain without affecting the protective inflammatory process, effectively decoupling pain from inflammation . Furthermore, pharmacological antagonism of the EP2 receptor has been shown not to modify basal cardiovascular, respiratory function, blood cell counts, or bone morphology in animal models, indicating a potentially favorable safety profile for research applications . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXALKVNKANGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of EP2 receptor antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

EP2 receptor antagonist-1 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Effects

EP2 receptor antagonists have shown potential in reducing inflammation in various models. For instance, studies indicate that these antagonists can suppress inflammatory gene expression induced by EP2 activation in microglial cells, suggesting a role in managing neuroinflammatory conditions .

2. Neurological Disorders

Research has demonstrated that EP2 antagonism can alleviate symptoms associated with neurodegenerative diseases and brain injuries. In rodent models of stroke, EP2 antagonists have been shown to reduce infarct volume and improve neurological outcomes by downregulating pro-inflammatory cytokines .

3. Cancer Therapy

EP2 receptor antagonist-1 has also been investigated for its role in cancer treatment. In glioblastoma models, it has been reported to inhibit tumor growth and promote apoptosis in cancer cells by blocking PGE2 signaling pathways . This suggests a dual role for EP2 antagonists in both suppressing tumor growth and mitigating inflammatory responses.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the efficacy of this compound across different models:

StudyModelFindingsReference
Study 1Ischemic StrokeReduced infarct volume; improved neurological scores
Study 2GlioblastomaDecreased tumor growth; increased survival rates
Study 3Neuroinflammation (LPS-induced)Blunted inflammatory cytokine response; improved cognitive function
Study 4Endometriosis Mouse ModelReversed mechanical allodynia; reduced inflammation

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties, including good brain permeability and a suitable plasma half-life. These characteristics are crucial for ensuring effective delivery to target sites within the CNS . Additionally, advancements in the development of second-generation antagonists have focused on enhancing selectivity for the EP2 receptor over other prostanoid receptors, which may reduce potential side effects associated with broader inhibition .

Comparison with Similar Compounds

Key Findings:

Potency and Selectivity :

  • TG4-155 is the most potent EP2 antagonist (KB = 2.25 nM), followed by TG6-129 (5.96 nM) and TG6-10-1 (10.5 nM) .
  • PF-04418948 has moderate selectivity but cross-reacts with EP1 and DP1 receptors, limiting its utility in complex biological systems .
  • EP2 antagonist-1 and compounds 12/13 exhibit exceptional selectivity, with minimal off-target effects .

TG6-129’s dual EP2/EP4 antagonism may broaden therapeutic scope but complicates target validation .

Pharmacokinetics :

  • TG6-10-1 and TG4-155 are optimized for distinct applications: the former crosses the blood-brain barrier (BBB) for CNS tumors, while the latter acts peripherally .
  • PF-04418948 ’s efficacy varies across species, underscoring the need for careful model selection .

Most other antagonists remain in preclinical testing, with TG4-155 and TG6-129 showing promise in cancer xenograft models .

Biological Activity

The EP2 receptor antagonist-1 (EP2A1) is a compound that targets the prostaglandin E2 (PGE2) receptor subtype EP2, which is part of the G-protein coupled receptor family. This receptor plays a significant role in various biological processes, including inflammation, pain modulation, and cancer progression. This article delves into the biological activity of EP2A1, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.

EP2A1 functions primarily by blocking the effects of PGE2 on the EP2 receptor. This blockade leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which subsequently affects various signaling pathways involved in cell proliferation, survival, and inflammation. The following pathways are notably impacted:

  • Inhibition of cAMP Signaling: Activation of the EP2 receptor typically increases cAMP levels, leading to downstream effects such as protein kinase A (PKA) activation and modulation of gene expression. By antagonizing this receptor, EP2A1 reduces these signaling cascades, which can mitigate inflammatory responses and tumor growth .
  • Impact on Immune Function: EP2 signaling is known to suppress immune responses by inhibiting the production of pro-inflammatory cytokines. Antagonism of this pathway can restore immune function, enhancing the efficacy of cancer immunotherapies .

Therapeutic Applications

EP2A1 has shown promise in several therapeutic areas:

  • Cancer Treatment: Research indicates that EP2 antagonists can significantly reduce tumor growth in models of glioblastoma and neuroblastoma. For instance, the antagonist TG6-10-1 (a related compound) demonstrated a 63% reduction in tumor burden in mice with COX2-overexpressing tumors . Additionally, high levels of EP2 expression have been correlated with poor prognosis in neuroblastoma patients, suggesting that targeting this receptor may improve survival outcomes .
  • Pain Management: In preclinical models of endometriosis, EP2 antagonism has been shown to alleviate hyperalgesia (increased sensitivity to pain). One study reported that an EP2 antagonist reduced primary hyperalgesia by 80% and secondary hyperalgesia by 40%, indicating its potential as an analgesic agent .
  • Neuroprotection: Studies have suggested that EP2 antagonists can mitigate neuroinflammation and cognitive deficits associated with conditions like epilepsy and aging. For example, treatment with an EP2 antagonist improved cognitive function in models of pilocarpine-induced seizures by reducing neuroinflammatory markers .

Table 1: Summary of Key Research Findings on EP2A1

StudyModelFindings
Jiang et al. (2013) GlioblastomaTG6-10-1 reduced tumor growth by 63% in COX2-overexpressing models.
Hou et al. (2023) NeuroblastomaHigh EP2 expression linked to poor survival; targeting EP2 improved outcomes.
Nature Study (2017) EndometriosisEP2 antagonist reduced primary hyperalgesia by 80%.
PMC Study (2023) Cognitive DeclineInhibition restored memory deficits in aged mice.

Case Study: Glioblastoma Multiforme

In a notable case study involving glioblastoma multiforme (GBM), researchers administered an EP2 antagonist to athymic nude mice inoculated with COX2-overexpressing SF767 cells. The treatment led to significant reductions in tumor size and angiogenesis markers, highlighting the antagonist's potential as a therapeutic agent for aggressive brain tumors .

Q & A

Q. What are the physiological roles of EP2 receptors, and why is their antagonism studied in preclinical models?

EP2 receptors regulate inflammatory signaling, oxidative stress, and cellular homeostasis. Preclinical studies using EP2 global knockout mice revealed physiological roles in fertility, blood pressure regulation, and cognitive function (e.g., reduced litter size, systolic hypertension under high-salt diets, and impaired spatial learning) . Researchers should assess chronic EP2 antagonist exposure in rodents, monitoring parameters such as arterial blood pressure, ovulation rates, and behavioral tests (e.g., Morris water maze) to evaluate safety and basal receptor activity .

Q. How do EP2 receptor antagonists exert anti-inflammatory effects in experimental models?

EP2 antagonists inhibit PGE2-induced cAMP signaling, suppressing pro-inflammatory pathways. For example, TG8–69 and PF-04418948 demonstrated concentration-dependent inhibition of EP2 activation in cAMP accumulation assays, validated via Schild regression analysis (mean KB = 48.5 nM for TG8–69) . Researchers should use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine release (IL-6, TNF-α) and in vivo inflammation models (e.g., carrageenan-induced paw edema) to quantify leukocyte infiltration .

Q. What experimental approaches are used to validate EP2 receptor selectivity of antagonists?

Competitive binding assays and functional selectivity profiling are critical. For instance, PF-04418948 showed >100-fold selectivity for EP2 over EP1, EP3, and EP4 receptors in isolated tissue systems (e.g., guinea pig trachea and human myometrium). Researchers should employ Schild analysis with EP2-specific agonists (e.g., PGE2) and cross-test against other prostanoid receptors (e.g., DP1) to confirm selectivity .

Q. How is EP2 receptor antagonism evaluated in fibrosis-related pathologies?

In renal fibrosis models, TGF-β1-induced mesangial cell (MC) proliferation and endoplasmic reticulum stress (ERS) markers (GRP78, TRPC1) are measured. EP2 antagonism reduces ERK phosphorylation and ERS via Western blotting. Researchers should combine EP2 antagonists with EP1 inhibitors in MC cultures and assess fibrosis markers (α-SMA, collagen deposition) in in vivo unilateral ureteral obstruction models .

Advanced Research Questions

Q. How can structural modifications improve the pharmacokinetic and safety profiles of EP2 antagonists?

Second-generation antagonists like TG8-260 were developed to address limitations (e.g., low aqueous solubility, off-target effects). Medicinal chemistry strategies include replacing acrylamide moieties to prevent glutathione adduct formation and enhancing brain permeability or peripherally restricted distribution. Researchers should use in vitro metabolic stability assays (e.g., liver microsomes) and in vivo pharmacokinetic studies (plasma half-life, brain-to-plasma ratios) to optimize lead compounds .

Q. What methodologies address species-specific differences in EP2 receptor pharmacology?

Guinea pig EP2 receptors exhibit divergent ligand sensitivity compared to human/mouse receptors (e.g., PF-04418948’s reduced potency in guinea pig trachea). Researchers should perform cross-species receptor mutagenesis and molecular dynamics simulations to identify critical residues (e.g., transmembrane domain variations) and validate findings using species-specific primary cell assays .

Q. How can EP2 antagonism be evaluated in neuroinflammatory and neurodegenerative models?

In status epilepticus (SE) models (e.g., pilocarpine or kainate-induced seizures), EP2 antagonists reduce gliosis and neuroinflammation. Advanced protocols include quantifying hippocampal neuron survival (NeuN staining), microglial activation (Iba-1 immunohistochemistry), and cognitive recovery (radial arm maze). Pharmacodynamic studies should correlate brain antagonist concentrations with pro-inflammatory prostaglandin levels (LC-MS/MS) .

Q. What mechanisms link EP2 receptor signaling to cancer progression, and how are these pathways targeted therapeutically?

EP2 receptors are upregulated in prostate, breast, and colon cancers, promoting tumor angiogenesis and immune evasion. Researchers should use patient-derived xenografts (PDXs) and CRISPR/Cas9-mediated EP2 knockdown to assess tumor growth and metastasis. Techniques like RNA-seq (to identify PGE2/EP2-regulated oncogenes) and co-culture systems (tumor cells with T cells) evaluate immune-modulatory effects .

Q. How do allosteric EP2 antagonists differ mechanistically from orthosteric inhibitors?

EP2 receptor antagonist-1 acts as an agonist-dependent allosteric modulator, altering receptor conformation without blocking the orthosteric site. Researchers should perform radioligand displacement assays (e.g., ³H-PGE2 binding) and real-time cAMP biosensors to distinguish allosteric vs. competitive inhibition. Molecular docking studies can map binding pockets using cryo-EM structures of EP2-antagonist complexes .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of EP2 antagonists?

Discrepancies may arise from tissue-specific receptor isoforms or off-target effects. Researchers should integrate transcriptomic profiling (e.g., EP2 splice variant expression across tissues) and in vivo positron emission tomography (PET) imaging with radiolabeled antagonists (e.g., ¹⁸F-PF-04418948) to correlate target engagement with therapeutic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.